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Application Notes
A Disintegrin and Metalloproteinase 8 (ADAM8) is a key player in the inflammatory cascade,

actively promoting the recruitment of leukocytes to sites of inflammation. As a transmembrane

protein with both proteolytic and cell-adhesive properties, ADAM8 is expressed on leukocytes

and endothelial cells and contributes to multiple stages of the leukocyte adhesion cascade,

including chemotaxis, integrin activation, adhesion to the endothelium, and subsequent

transendothelial migration.[1][2][3][4] Pharmacological inhibition of ADAM8, for instance with

the specific inhibitor BK-1361, offers a powerful tool to dissect the role of this protein in

inflammatory processes and to evaluate its potential as a therapeutic target for inflammatory

diseases.[5][6][7][8]

ADAM8's pro-migratory functions are multifaceted. On leukocytes, it is required for chemokine-

induced chemotaxis and migration across both endothelial and epithelial barriers.[1][3] This is

partly achieved by promoting the upregulation of αL-integrin, which is crucial for firm adhesion

to endothelial cells.[1][3][4] Furthermore, ADAM8 can influence cell migration by shedding other

adhesion molecules, such as L-selectin and P-selectin glycoprotein ligand-1 (PSGL-1).[1][4]

Beyond its proteolytic activity, the cytoplasmic domain of ADAM8 interacts with the actin-based

motor molecule Myosin1f, a mechanism that is critical for neutrophil motility and

transendothelial migration, independent of its protease function.[2][9][10]
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On endothelial cells, ADAM8 expression can be upregulated by pro-inflammatory cytokines,

and it contributes to increased vascular permeability and facilitates leukocyte transmigration.[1]

[3][4] Studies using ADAM8-deficient mice have provided in vivo evidence for its crucial role in

leukocyte infiltration in models of acute lung inflammation.[1][3] Pharmacological inhibition of

ADAM8 has been shown to attenuate neutrophil infiltration and reduce lung injury in mouse

models of pneumonia and acute respiratory distress syndrome (ARDS).[2][9]

The specific inhibitor cyclo(RLsKDK), also known as BK-1361, has an IC50 value of 182 nM for

ADAM8.[7] It functions by targeting the disintegrin domain, which is thought to impair the

necessary multimerization of ADAM8 for its activity.[5][8] The use of such inhibitors in both in

vitro and in vivo models allows for a detailed investigation of the specific contribution of ADAM8

to leukocyte recruitment, distinguishing its roles in different cell types and at various stages of

the inflammatory response.

Quantitative Data from ADAM8 Inhibition Studies
The following tables summarize quantitative data from studies investigating the effect of

ADAM8 inhibition or deficiency on leukocyte recruitment.

Table 1: In Vitro Effects of ADAM8 Inhibition/Deficiency on Leukocyte Function
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Experiment
al Model

Cell Type
Outcome
Measured

Treatment/C
ondition

Result Reference

Transwell

Migration

Assay

THP-1

(monocytic

cells)

Chemotaxis

towards

CCL2

ADAM8

shRNA

knockdown

~50%

reduction in

migration

[1][4]

Cell Adhesion

Assay

THP-1

(monocytic

cells)

Adhesion to

HPMEC

ADAM8

shRNA

knockdown

Significant

reduction in

adhesion

[4][11]

Transendothe

lial Migration

THP-1

(monocytic

cells)

Migration

across

HPMEC layer

ADAM8

shRNA

knockdown in

THP-1 cells

Significant

suppression

of

transmigratio

n

[1][12]

Transendothe

lial Migration

THP-1

(monocytic

cells)

Migration

across

HPMEC layer

ADAM8

shRNA

knockdown in

both THP-1

and HPMEC

Further

decrease in

transmigratio

n

[12]

3D

Chemotaxis

Assay

Human

PMNs

Migration

towards IL-8

BK-1361

preincubation

Reduced

migration

velocity and

distance

[13]

Table 2: In Vivo Effects of ADAM8 Inhibition/Deficiency on Leukocyte Recruitment
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Experiment
al Model

Animal
Model

Outcome
Measured

Treatment/C
ondition

Result Reference

Acute Lung

Inflammation

(LPS-

induced)

Adam8-/-

Mice

Neutrophil

count in

BALF

LPS

instillation

~50%

reduction in

neutrophils

vs. WT

[9][10]

Cremaster

Muscle

Inflammation

(TNF-α

induced)

Adam8-/-

Mice

Neutrophil

transmigratio

n

TNF-α

injection

Significantly

reduced

transmigratio

n vs. WT

[10][13]

Cremaster

Muscle

Inflammation

(TNF-α

induced)

Adam8-/-

Mice

Neutrophil

rolling

velocity

TNF-α

injection

Increased

rolling

velocity (8.8 ±

5.4 µm/s vs

5.7 ± 2.3

µm/s in WT)

[10][13]

Pneumonia

Model
Mice

Neutrophil

infiltration in

lungs

Pharmacologi

cal inhibition

of ADAM8

Attenuated

neutrophil

infiltration

[2]

Signaling Pathways and Experimental Workflows
ADAM8 Signaling in Leukocyte Migration
The following diagram illustrates the known signaling pathways influenced by ADAM8 that

promote leukocyte migration. This includes both protease-dependent (ectodomain shedding)

and protease-independent (intracellular signaling) mechanisms.
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Caption: ADAM8 signaling pathways in leukocyte migration.
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Experimental Workflow: In Vitro Transwell Migration
Assay
This workflow outlines the key steps for assessing the impact of an ADAM8 inhibitor on

leukocyte migration towards a chemoattractant using a Transwell (Boyden chamber) assay.
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1. Prepare Leukocyte Suspension
(e.g., THP-1, neutrophils)

2. Pre-incubate Leukocytes
with ADAM8 Inhibitor (e.g., BK-1361)

or Vehicle Control

3. Setup Transwell Chamber
- Chemoattractant in lower well

- Cell suspension in upper insert

4. Incubate
(e.g., 3-6 hours at 37°C, 5% CO2)

5. Remove Non-migrated Cells
from top of the membrane

6. Fix and Stain Migrated Cells
on the underside of the membrane

7. Quantify Migration
(Microscopy and cell counting)

8. Data Analysis
(Compare inhibitor vs. control)

Click to download full resolution via product page

Caption: Workflow for an in vitro leukocyte transwell migration assay.
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Experimental Protocols
Protocol 1: In Vitro Leukocyte Transendothelial
Migration Assay
This protocol is adapted from standard Boyden chamber assays and is designed to measure

the ability of leukocytes to migrate through a monolayer of endothelial cells in response to a

chemoattractant, and to test the effect of ADAM8 inhibition.[14]

Materials:

Leukocytes (e.g., human monocytic THP-1 cells or isolated primary neutrophils)

Human Pulmonary Microvascular Endothelial Cells (HPMEC) or similar

ADAM8 Inhibitor (e.g., BK-1361) and vehicle control (e.g., DMSO)

Transwell inserts (e.g., 6.5 mm diameter, 8 µm pore size polycarbonate membrane) for 24-

well plates

Endothelial cell growth medium and leukocyte culture medium (e.g., RPMI-1640)

Chemoattractant (e.g., CCL2 for monocytes, IL-8 for neutrophils)

Fetal Bovine Serum (FBS)

Fixation solution (e.g., Methanol)

Staining solution (e.g., 0.2% Crystal Violet)

Cotton swabs, PBS, light microscope

Procedure:

Prepare Endothelial Monolayer:

Seed HPMEC onto the upper surface of the Transwell inserts at a density that will form a

confluent monolayer within 24-48 hours.
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Culture until a tight monolayer is formed. Barrier integrity can be checked by measuring

transendothelial electrical resistance (TEER) if desired.

Prepare Leukocytes:

Culture leukocytes to the desired density. If using primary cells, isolate them from whole

blood.

On the day of the assay, harvest the leukocytes and resuspend them in serum-free culture

medium at a concentration of 1 x 10^6 cells/mL.

Divide the cell suspension into two tubes: one for treatment with the ADAM8 inhibitor and

one for the vehicle control.

Add the ADAM8 inhibitor (e.g., 200-500 nM BK-1361) or vehicle to the respective tubes

and incubate for 30-60 minutes at 37°C.

Set up the Migration Assay:

In the lower chamber of the 24-well plate, add 600 µL of culture medium containing the

chemoattractant (e.g., 3 nM CCL2). For a negative control, use medium without the

chemoattractant.

Carefully place the Transwell inserts with the endothelial monolayer into the wells.

Add 100 µL of the pre-treated leukocyte suspension (1 x 10^5 cells) to the top of each

insert.

Incubation:

Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by cell type and

chemoattractant (typically 3-6 hours).

Quantification of Migration:

After incubation, carefully remove the inserts from the plate.
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Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of

the membrane.

Fix the migrated cells on the underside of the membrane by submerging the insert in

methanol for 20 minutes.

Air dry the inserts for 30 minutes.

Stain the migrated cells by placing the inserts in a well containing 0.2% Crystal Violet for

10-20 minutes.

Gently wash the inserts with distilled water to remove excess stain.

Allow the inserts to dry completely.

Data Analysis:

Count the number of migrated, stained cells on the underside of the membrane using a

light microscope. Count at least 3-5 random fields of view per insert.

Calculate the average number of migrated cells per field for each condition.

Compare the migration of inhibitor-treated cells to the vehicle-treated control to determine

the effect of ADAM8 inhibition.

Protocol 2: In Vivo Leukocyte Recruitment using
Intravital Microscopy
This protocol provides a framework for visualizing and quantifying leukocyte-endothelial

interactions in the cremaster muscle of a mouse, a widely used model for studying

inflammation in vivo.[15][16][17][18]

Materials:

Male mice (e.g., C57BL/6)

ADAM8 Inhibitor (e.g., BK-1361) or vehicle control
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Anesthetics (e.g., ketamine/xylazine cocktail)

Inflammatory stimulus (e.g., TNF-α)

Saline solution

Surgical tools (forceps, scissors, sutures)

Intravital microscope equipped with a water-immersion objective and a camera

Fluorescently labeled antibody for leukocytes (e.g., anti-Gr-1 for neutrophils) or a fluorescent

dye like Rhodamine 6G.

Procedure:

Animal Preparation and Treatment:

Administer the ADAM8 inhibitor or vehicle control to the mice via the desired route (e.g.,

intraperitoneal injection) at a pre-determined time before the experiment.

Anesthetize the mouse using an appropriate anesthetic protocol. Confirm proper

anesthetic depth by lack of pedal withdrawal reflex.

Surgical Preparation of the Cremaster Muscle:

Make a small incision in the scrotum to expose the cremaster muscle.

Carefully exteriorize the cremaster muscle onto a specialized viewing pedestal on the

microscope stage.

Make a longitudinal incision through the muscle, avoiding major blood vessels, and spread

it flat over the pedestal.

Continuously superfuse the exposed tissue with warm, buffered saline to maintain tissue

viability.

Induction of Inflammation:
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Administer the inflammatory stimulus. For example, TNF-α can be injected intrascrotally 1-

2 hours prior to observation to induce an inflammatory response.

Visualization and Recording:

If using fluorescent labels, administer them intravenously.

Position the mouse on the microscope stage and locate post-capillary venules (20-40 µm

in diameter) for observation.

Record video sequences (e.g., 1-minute recordings) of several different venules for each

animal.

Offline Analysis:

From the recorded videos, quantify the following parameters:

Leukocyte Rolling Flux: Count the number of leukocytes rolling past a defined line

perpendicular to the vessel axis per minute.

Rolling Velocity: Measure the time it takes for individual rolling leukocytes to travel a

known distance (e.g., 100 µm).

Leukocyte Adhesion: Count the number of leukocytes that remain stationary on the

endothelial surface for at least 30 seconds within a defined length of the venule (e.g.,

100 µm).

Transmigration/Emigration: Count the number of leukocytes that have moved out of the

venule into the surrounding tissue.

Data Analysis:

Average the data from multiple venules for each animal.

Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to compare the results

from the ADAM8 inhibitor-treated group with the vehicle control group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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